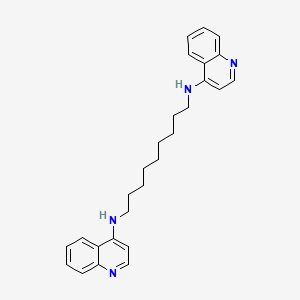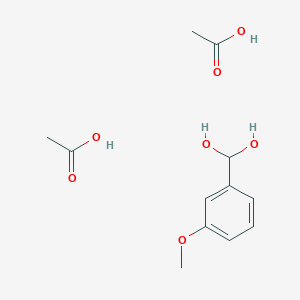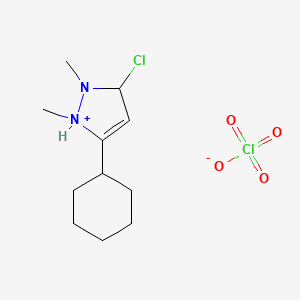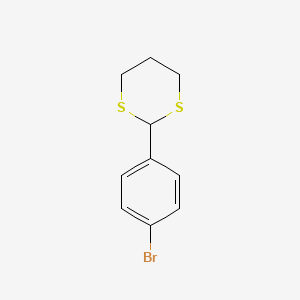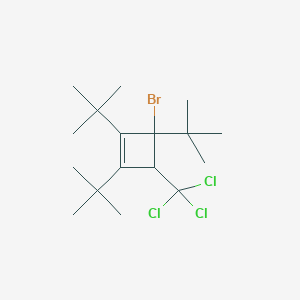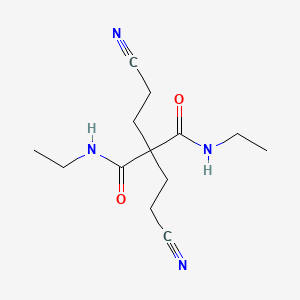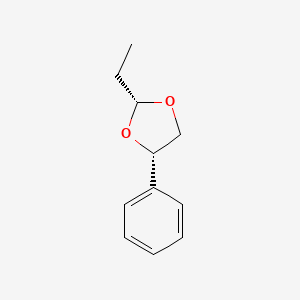![molecular formula C21H19OP B14607793 2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one CAS No. 57395-88-7](/img/structure/B14607793.png)
2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- is a complex organic compound known for its unique structure and reactivity This compound is characterized by the presence of a phosphoranylidene group, which imparts distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- typically involves the reaction of diphenylphosphine with a suitable ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphoranylidene group. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to a phosphine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- involves its interaction with molecular targets through the phosphoranylidene group. This group can form stable complexes with metal ions, facilitating catalytic reactions. Additionally, the compound can interact with biological macromolecules, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Ethanone, 1-(2-methylphenyl)-
- 1-(5-chlorothiophen-2-yl)ethanone
- 1-[2-methoxy-4-(3-methoxy-5-methylphenoxy)-6-methylphenyl]-ethanone
Comparison: Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- is unique due to the presence of the phosphoranylidene group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications, particularly in catalysis and materials science .
Eigenschaften
CAS-Nummer |
57395-88-7 |
|---|---|
Molekularformel |
C21H19OP |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
2-[methyl(diphenyl)-λ5-phosphanylidene]-1-phenylethanone |
InChI |
InChI=1S/C21H19OP/c1-23(19-13-7-3-8-14-19,20-15-9-4-10-16-20)17-21(22)18-11-5-2-6-12-18/h2-17H,1H3 |
InChI-Schlüssel |
SCFJNSPFWOEMTN-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)
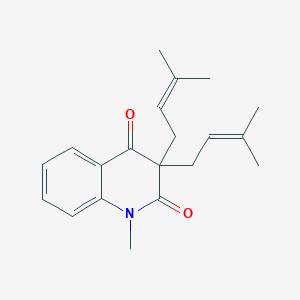
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)
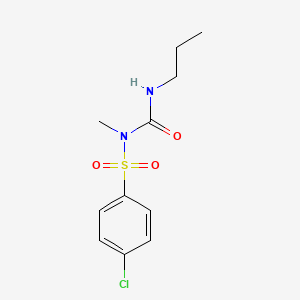
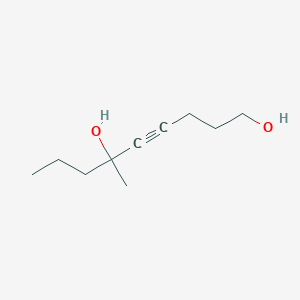

![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
